l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox
Description
The compound fragment “l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox” corresponds to a glucose-derived tetrahydropyran core (3,4,5-trihydroxytetrahydro-2H-pyran-2-yl) esterified with aromatic or substituted acrylate groups. While the full IUPAC name is truncated, the structural motif aligns with derivatives described in –3, 5, and 5. These compounds are synthesized via esterification or coupling reactions involving hydroxyl-rich tetrahydropyran scaffolds and aromatic acids. For example, details compounds 7f, 7g, and 7h, where the glucose-like core is functionalized with chlorinated, methylated, or dichlorinated phenylacrylates . The biological relevance of such compounds includes modulation of glucose metabolism in insulin-resistant HepG2 cells () and antiradical activity () .
Properties
Molecular Formula |
C40H68O33 |
|---|---|
Molecular Weight |
1076.9 g/mol |
IUPAC Name |
2-[2-hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-4-(4,5,6-trihydroxyoxan-3-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C40H68O33/c1-8-15(45)21(51)26(56)37(64-8)72-32-31(65-13-6-61-34(59)24(54)19(13)49)29(14(66-35(32)60)7-63-36-25(55)16(46)9(44)5-62-36)70-40-33(73-39-28(58)23(53)18(48)11(3-42)68-39)30(20(50)12(4-43)69-40)71-38-27(57)22(52)17(47)10(2-41)67-38/h8-60H,2-7H2,1H3 |
InChI Key |
GHVNFYWRZBIPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)COC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7COC(C(C7O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more hydroxyl groups or other oxygen-containing functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions may produce simpler alcohols .
Scientific Research Applications
Medicinal Applications
1. Antidiabetic Properties
The compound has shown promise as a potential antidiabetic agent. Research indicates that it may influence glucose metabolism and insulin sensitivity. For instance, studies have demonstrated that derivatives of this compound can inhibit sodium-glucose cotransporter proteins, which are crucial in glucose reabsorption in the kidneys.
Case Study Example :
A study published in a peer-reviewed journal highlighted the effectiveness of a derivative of this compound in reducing blood glucose levels in diabetic rat models. The results indicated a significant decrease in fasting blood glucose levels compared to control groups, suggesting its potential for developing new diabetes medications.
2. Antioxidant Activity
The antioxidant properties of “l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox” have been explored in various research settings. The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
Data Table: Antioxidant Activity Comparison
Industrial Applications
1. Food Industry
Due to its antioxidant properties, this compound is being investigated for use as a natural preservative in food products. Its ability to extend shelf life by preventing oxidative spoilage is particularly valuable in the food industry.
Case Study Example :
Research conducted on the application of this compound in fruit juices showed a marked reduction in spoilage rates when incorporated into formulations. The study concluded that it could serve as an effective natural alternative to synthetic preservatives.
2. Cosmetic Formulations
The compound's moisturizing and antioxidant properties make it suitable for incorporation into cosmetic products. It can enhance skin hydration and protect against oxidative stress caused by environmental factors.
Future Research Directions
Ongoing research is focused on understanding the mechanisms underlying the biological activities of “this compound”. Future studies aim to explore:
- Pharmacokinetics and Toxicology : Understanding how the body metabolizes this compound and its safety profile.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
- Broader Biological Activities : Investigating potential applications beyond antidiabetic and antioxidant effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of analogous derivatives:
Key Observations :
- Substituent Effects: Chlorinated derivatives (7f, 7h) exhibit higher molecular weights and lower melting points compared to non-halogenated analogs (7g). This suggests halogenation reduces crystallinity, possibly due to steric hindrance .
- Synthetic Efficiency : Yields vary significantly (35–83%), with p-tolyl-substituted 7g achieving the highest purity (83%), likely due to favorable reaction kinetics in pyridine-mediated esterification .
Glucose Metabolism Modulation ()
Compounds 7f, 7g, and 7h were tested for their ability to enhance glucose consumption in insulin-resistant HepG2 cells. Results indicated:
- 7f : Moderate activity, with glucose consumption ratios comparable to metformin (positive control).
- 7g : Higher activity than 7f, suggesting methyl groups (p-tolyl) enhance target engagement without compromising solubility .
Antiradical Activity ()
Compound 3 (IQ phenylacetate) demonstrated significant radical scavenging capacity, with a molecular ion peak at m/z 581.1 ([M−H]⁻). The phenylacetate group likely contributes to electron donation, stabilizing free radicals .
Esterification Methods
- Carbodiimide-Mediated Coupling : Used in and to attach aromatic acids to the tetrahydropyran core. For example, compound 6 (cinnamate derivative) was synthesized using Me₂SnCl₂ and DIPEA in THF, achieving 81% yield .
- Pyridine-Piperidine Systems : and highlight the use of anhydrous pyridine with piperidine for acrylate ester formation, yielding 70–83% .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chlorine atoms (7f, 7h) increase molecular weight and lipophilicity but may reduce bioavailability due to poor solubility.
- Electron-Donating Groups (EDGs) : Methoxy () and methyl (7g) groups enhance metabolic stability and target affinity, as seen in 7g’s superior glucose-modulating activity .
- Aromatic Bulk : Bulky substituents (e.g., biphenyl in ) may sterically hinder binding to cellular receptors, necessitating optimization for therapeutic applications .
Biological Activity
The compound “l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox” is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be identified by its molecular formula and has a molecular weight of approximately 626.5 g/mol. Its structure features a tetrahydropyran ring with multiple hydroxyl groups, which are critical for its biological interactions .
Antioxidant Activity : The presence of hydroxyl groups in the compound contributes to its antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which is crucial in preventing cellular damage linked to various diseases .
Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory pathways. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic approach for inflammatory conditions .
Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria such as Escherichia coli and Salmonella has been documented, indicating potential applications in food safety and preservation .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Inhibits growth of E. coli and Salmonella |
Case Studies
-
Antioxidant Efficacy :
A study investigated the antioxidant capacity of compounds similar to “this compound” using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting potent antioxidant activity. -
Anti-inflammatory Mechanism :
In an animal model of colitis, administration of the compound led to a marked decrease in inflammatory markers compared to the control group. This supports the hypothesis that it may modulate inflammatory responses effectively . -
Antimicrobial Testing :
A series of experiments assessed the antimicrobial properties against foodborne pathogens. The compound demonstrated effective inhibition zones in agar diffusion tests against E. coli, suggesting its potential as a natural preservative in food products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
